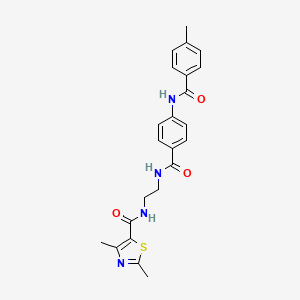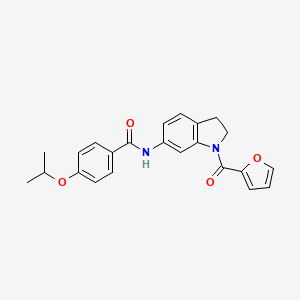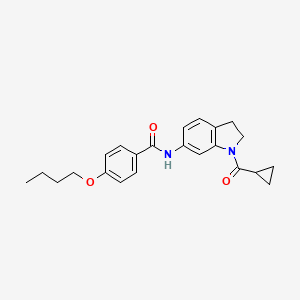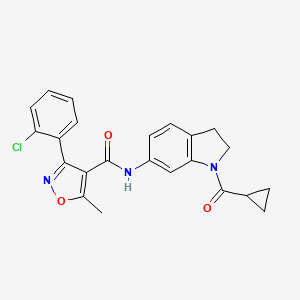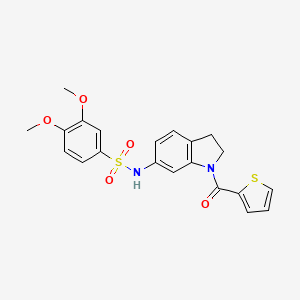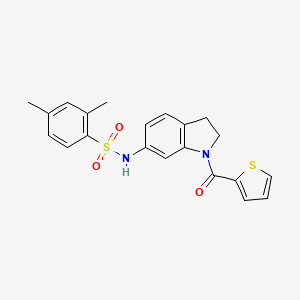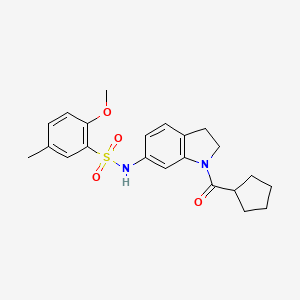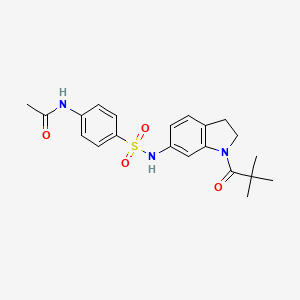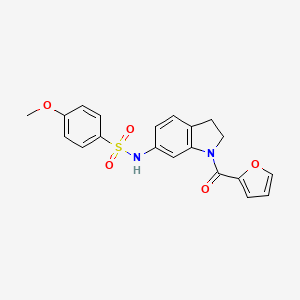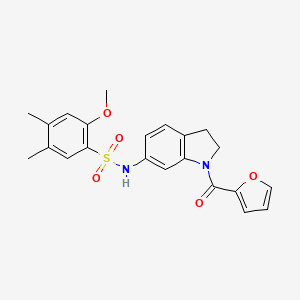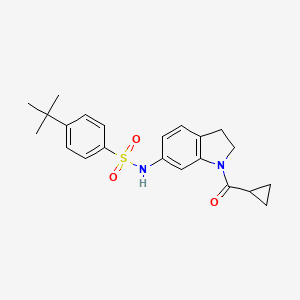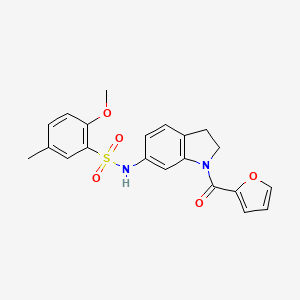
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Descripción general
Descripción
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide, commonly known as FIIN-1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. FIIN-1 is a kinase inhibitor that targets the oncogenic driver protein, fibroblast growth factor receptor (FGFR).
Mecanismo De Acción
FIIN-1 works by binding to the ATP-binding pocket of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide, inhibiting its activity. This compound plays a crucial role in cell proliferation, differentiation, and survival. Overexpression of this compound leads to uncontrolled cell growth, which is a hallmark of cancer. By inhibiting this compound, FIIN-1 blocks the signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects:
FIIN-1 has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that FIIN-1 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, FIIN-1 has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of FIIN-1 is its specificity towards N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide. FIIN-1 has been shown to have minimal off-target effects, making it a valuable tool in studying this compound signaling pathways. However, one of the limitations of FIIN-1 is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Direcciones Futuras
FIIN-1 has shown promising results in preclinical studies, and there is a growing interest in its potential therapeutic applications. Future research directions include optimizing the synthesis method to improve the yield and solubility of FIIN-1, exploring its efficacy in combination with other cancer therapies, and investigating its potential use in treating other diseases beyond cancer.
Conclusion:
In conclusion, FIIN-1 is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells by targeting N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide. Its specificity towards this compound makes it a valuable tool in studying this compound signaling pathways. Despite its limitations, FIIN-1 has significant potential in the field of cancer research and holds promise for future therapeutic applications.
Aplicaciones Científicas De Investigación
FIIN-1 has been extensively studied for its potential therapeutic applications in cancer treatment. N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is a tyrosine kinase receptor that is overexpressed in various types of cancer, including lung, breast, and bladder cancer. FIIN-1 has shown promising results in inhibiting the growth of cancer cells by blocking the activity of this compound. In addition, FIIN-1 has also been studied for its potential use in treating diseases such as osteoporosis and polycystic kidney disease.
Propiedades
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-14-5-8-18(27-2)20(12-14)29(25,26)22-16-7-6-15-9-10-23(17(15)13-16)21(24)19-4-3-11-28-19/h3-8,11-13,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBKVQMNZBPHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



